molecular formula C10H8ClFO2 B2790082 Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate CAS No. 1000052-58-3

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate

Cat. No. B2790082
CAS RN: 1000052-58-3
M. Wt: 214.62
InChI Key: OCGRVPULGVALNH-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, also known as CF3, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is not fully understood. However, it is believed that Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate exerts its effects by inhibiting certain enzymes and proteins in the body. For example, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to have various biochemical and physiological effects. In medicine, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to reduce inflammation and pain in animal models of arthritis. Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In agriculture, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to have herbicidal properties and can be used as a pesticide to control weeds. Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has also been found to have potential applications in the development of new materials, such as polymers and coatings.

Advantages and Limitations for Lab Experiments

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has several advantages for use in lab experiments. It is easy to synthesize using various methods and has high yields and purity. Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is also stable and can be stored for long periods without degradation. However, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has some limitations for use in lab experiments. It is a toxic compound and should be handled with care. Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is also expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate. In medicine, further studies are needed to determine the efficacy and safety of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate as a treatment for inflammatory diseases and cancer. In agriculture, further studies are needed to determine the effectiveness and environmental impact of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate as a pesticide. In material science, further studies are needed to determine the potential applications of Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate in the development of new materials, such as polymers and coatings. Overall, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is a promising compound that has potential applications in various fields of scientific research.

Synthesis Methods

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Sonogashira reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Suzuki reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate with high yields and purity.

Scientific Research Applications

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has potential applications in various fields of scientific research. In medicine, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to have anti-inflammatory and anti-cancer properties. In agriculture, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to have herbicidal properties and can be used as a pesticide. In material science, Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate has been found to have potential applications in the development of new materials, such as polymers and coatings.

properties

IUPAC Name

methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGRVPULGVALNH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate

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